(3aR,4R,6R,6aR)-4-(benzyloxymethyl)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole
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Overview
Description
Methyl 2,3-O-isopropylidene-5-O-benzyl-beta-D-ribofuranoside: is a chemical compound derived from D-ribose. It is commonly used in biochemical research, particularly in the synthesis of nucleotides and other biologically active molecules . This compound is characterized by its stability and solubility in various organic solvents .
Preparation Methods
The synthesis of Methyl 2,3-O-isopropylidene-5-O-benzyl-beta-D-ribofuranoside typically involves the reaction of ribofuranose with isopropylidene and benzyl groups. One common method includes the use of tert-butyldimethylsilyl chloride (TBS-Cl) to protect the hydroxyl groups, followed by deprotection and methylation to yield the final product . The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions .
Chemical Reactions Analysis
Methyl 2,3-O-isopropylidene-5-O-benzyl-beta-D-ribofuranoside undergoes various chemical reactions, including:
Scientific Research Applications
Methyl 2,3-O-isopropylidene-5-O-benzyl-beta-D-ribofuranoside has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 2,3-O-isopropylidene-5-O-benzyl-beta-D-ribofuranoside involves its interaction with specific molecular targets, such as enzymes involved in nucleotide synthesis. The compound can inhibit or modify the activity of these enzymes, thereby affecting various biochemical pathways . The isopropylidene and benzyl groups play crucial roles in enhancing the compound’s stability and reactivity .
Comparison with Similar Compounds
Methyl 2,3-O-isopropylidene-5-O-benzyl-beta-D-ribofuranoside can be compared with similar compounds such as:
Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside: Lacks the benzyl group, making it less reactive in certain substitution reactions.
Methyl 2,3-O-isopropylidene-5-O-tosyl-beta-D-ribofuranoside: Contains a tosyl group instead of a benzyl group, which can influence its reactivity and solubility.
Methyl 2,3-O-isopropylidene-5-O-mesyl-beta-D-ribofuranoside: Similar to the tosyl derivative but with a mesyl group, affecting its chemical properties.
These comparisons highlight the unique reactivity and applications of Methyl 2,3-O-isopropylidene-5-O-benzyl-beta-D-ribofuranoside in various fields of research.
Properties
IUPAC Name |
4-methoxy-2,2-dimethyl-6-(phenylmethoxymethyl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O5/c1-16(2)20-13-12(19-15(17-3)14(13)21-16)10-18-9-11-7-5-4-6-8-11/h4-8,12-15H,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGDFZJIIGYPKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(C2O1)OC)COCC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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